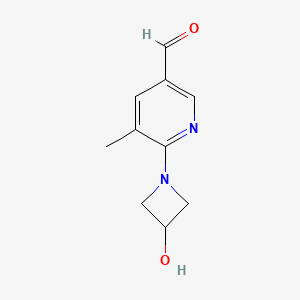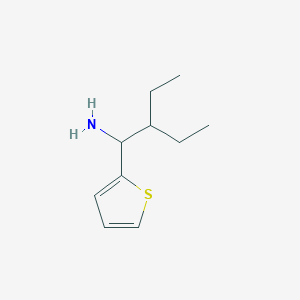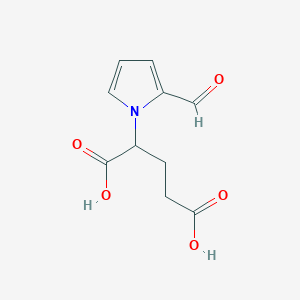![molecular formula C11H16N2O2S B13173869 2-{3-[(1S)-1-aminoethyl]phenyl}-1,2-thiazolidine-1,1-dione](/img/structure/B13173869.png)
2-{3-[(1S)-1-aminoethyl]phenyl}-1,2-thiazolidine-1,1-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{3-[(1S)-1-aminoethyl]phenyl}-1,2-thiazolidine-1,1-dione is a heterocyclic compound that contains a thiazolidine ringThe presence of both sulfur and nitrogen atoms in the thiazolidine ring enhances its pharmacological properties, making it a valuable scaffold for drug development .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(1S)-1-aminoethyl]phenyl}-1,2-thiazolidine-1,1-dione typically involves the reaction of 3-(1-aminoethyl)phenylamine with thiosemicarbazide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound with high purity .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the synthesis process. Green chemistry approaches, such as the use of deep eutectic solvents, can also be employed to minimize environmental impact and improve the sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-{3-[(1S)-1-aminoethyl]phenyl}-1,2-thiazolidine-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a thiazolidine-2,4-dione.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine-2,4-dione.
Substitution: Various substituted thiazolidine derivatives.
Applications De Recherche Scientifique
2-{3-[(1S)-1-aminoethyl]phenyl}-1,2-thiazolidine-1,1-dione has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Medicine: Explored for its role in developing new therapeutic agents for treating various diseases.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and catalysts
Mécanisme D'action
The mechanism of action of 2-{3-[(1S)-1-aminoethyl]phenyl}-1,2-thiazolidine-1,1-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{3-[(ethylamino)methyl]phenyl}-1,2-thiazolidine-1,1-dione
- 2-(3-acetylphenyl)-1,2-thiazolidine-1,1-dione
- Thiazolidine-2,4-dione
Uniqueness
2-{3-[(1S)-1-aminoethyl]phenyl}-1,2-thiazolidine-1,1-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the aminoethyl group enhances its potential as a pharmacologically active compound, making it a valuable candidate for drug development .
Propriétés
Formule moléculaire |
C11H16N2O2S |
|---|---|
Poids moléculaire |
240.32 g/mol |
Nom IUPAC |
(1S)-1-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]ethanamine |
InChI |
InChI=1S/C11H16N2O2S/c1-9(12)10-4-2-5-11(8-10)13-6-3-7-16(13,14)15/h2,4-5,8-9H,3,6-7,12H2,1H3/t9-/m0/s1 |
Clé InChI |
VOLCEGNUCYAADY-VIFPVBQESA-N |
SMILES isomérique |
C[C@@H](C1=CC(=CC=C1)N2CCCS2(=O)=O)N |
SMILES canonique |
CC(C1=CC(=CC=C1)N2CCCS2(=O)=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-3-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B13173792.png)





![5-[Methyl(thiolan-3-yl)amino]furan-2-carbaldehyde](/img/structure/B13173825.png)



amino}butanoic acid](/img/structure/B13173878.png)

![2-[2-(2,6-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13173882.png)

